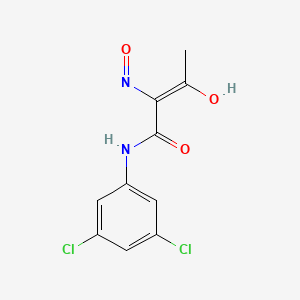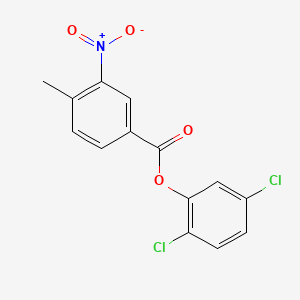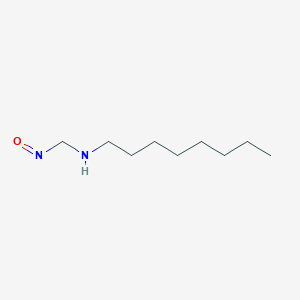
Nitrosomethyloctylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosomethyloctylamine is an organic compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group (NO) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and tobacco products .
Métodos De Preparación
The synthesis of N-Nitrosomethyloctylamine typically involves the nitrosation of secondary amines. The reaction is carried out by treating the secondary amine with nitrous acid (HNO2) under acidic conditions. The nitrous acid is usually generated in situ by reacting sodium nitrite (NaNO2) with a mineral acid such as hydrochloric acid (HCl). The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products .
Análisis De Reacciones Químicas
N-Nitrosomethyloctylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of N-Nitrosomethyloctylamine can yield secondary amines and other reduced products.
Substitution: The nitroso group can be substituted by other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Nitrosomethyloctylamine has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of nitrosamines.
Biology: Research on N-Nitrosomethyloctylamine helps in understanding the biological effects and toxicity of nitrosamines.
Medicine: It is studied for its potential role in carcinogenesis and its effects on human health.
Industry: N-Nitrosomethyloctylamine is used in the development of analytical methods for detecting nitrosamines in various products
Mecanismo De Acción
The mechanism of action of N-Nitrosomethyloctylamine involves its bioactivation to reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. This interaction can lead to mutations and other cellular damage, contributing to its carcinogenic effects. The molecular targets and pathways involved in its action include cytochrome P450 enzymes, which play a crucial role in its metabolic activation .
Comparación Con Compuestos Similares
N-Nitrosomethyloctylamine is similar to other nitrosamines such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). it differs in its specific structure and reactivity. While all nitrosamines share the nitroso group, the alkyl groups attached to the nitrogen atom can significantly influence their chemical properties and biological effects. N-Nitrosomethyloctylamine is unique due to its specific alkyl chain length, which affects its solubility, reactivity, and potential toxicity .
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
N-(nitrosomethyl)octan-1-amine |
InChI |
InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-10-9-11-12/h10H,2-9H2,1H3 |
Clave InChI |
WXRKWWPCNFRQKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNCN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
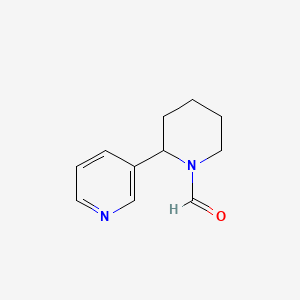
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
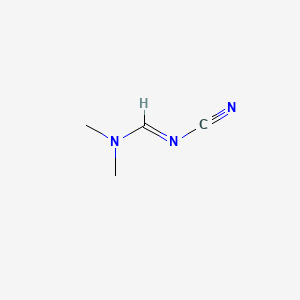
![6-(4-Fluorophenyl)-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13815706.png)
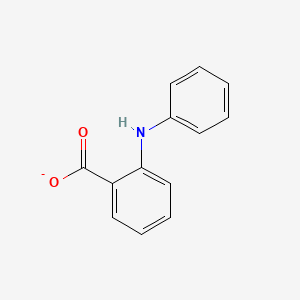
![(2-Acetyloxy-6-oxabicyclo[3.1.0]hexan-3-yl) acetate](/img/structure/B13815714.png)
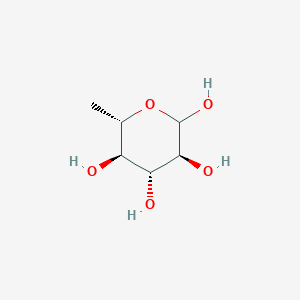

![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
